molecular formula C11H12O5 B13840369 1,2-Propylene glycol monophthalate

1,2-Propylene glycol monophthalate

Cat. No.: B13840369
M. Wt: 224.21 g/mol
InChI Key: CYXLGABBVLIUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(2-hydroxypropoxycarbonyl)benzoic acid

InChI

InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14)

InChI Key

CYXLGABBVLIUJZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester typically involves the esterification of phthalic anhydride with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this ester is carried out in large-scale reactors where phthalic anhydride and 2-hydroxypropyl alcohol are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to ensure complete esterification. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to phthalic acid and 2-hydroxypropyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to form phthalic acid derivatives.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed:

    Hydrolysis: Phthalic acid and 2-hydroxypropyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Depending on the nucleophile used, different substituted phthalate esters can be formed.

Scientific Research Applications

1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxypropyl) Ester primarily involves its interaction with polymer chains, where it inserts itself between the chains, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions.

Comparison with Similar Compounds

Chemical Properties

1,2-Propylene glycol (IUPAC: propane-1,2-diol; CAS 57-55-6) is a diol with the molecular formula C₃H₈O₂ and a molar mass of 76.095 g/mol . It is a chiral molecule due to its central carbon atom, enabling the existence of (R)- and (S)-enantiomers . Key properties include:

  • Boiling point : 184–189°C
  • Density : 1.035–1.04 g/cm³
  • Solubility: Fully miscible with water and ethanol .

Production Methods

1,2-PG is synthesized via:

  • Hydrolysis of propylene oxide under high temperatures (150–220°C) or catalytic conditions .
  • Glycerol conversion, a byproduct of biodiesel production, through hydrogenolysis .

Comparison with Similar Compounds

Ethylene Glycol (Monoethylene Glycol, MEG)

Property 1,2-Propylene Glycol Ethylene Glycol
Formula C₃H₈O₂ C₂H₆O₂
Molar Mass (g/mol) 76.095 62.07
Toxicity Low (LD₅₀: 20 g/kg in rats) High (LD₅₀: 4.7 g/kg in rats)
Applications Food, pharmaceuticals, antifreeze Automotive antifreeze, polyester resins
Chirality Chiral (enantiomers present) Achiral

Key Differences :

  • Safety : 1,2-PG is less toxic and approved for food use, whereas ethylene glycol is highly toxic and primarily industrial .
  • Enantiomerism : 1,2-PG exhibits stereoisomerism, impacting its sensory properties in beverages like Baijiu .

Dipropylene Glycol (DPG)

Property 1,2-Propylene Glycol Dipropylene Glycol
Formula C₃H₈O₂ C₆H₁₄O₃
Molecular Structure Diol Triol (condensation product)
Applications Solvent, humectant Fragrances, hydraulic fluids

Functional Contrast :

  • Solvent Strength : DPG’s higher molecular weight enhances its efficacy in fragrances and resins .
  • Regulatory Status : DPG is less common in food applications compared to 1,2-PG .

Glycerol (Glycerin)

Property 1,2-Propylene Glycol Glycerol
Formula C₃H₈O₂ C₃H₈O₃
Viscosity Low High
Applications E-liquids, antifreeze Pharmaceuticals, food moisturizer

Key Distinctions :

  • Hydrophilicity : Glycerol’s three hydroxyl groups make it more hygroscopic than 1,2-PG .
  • Sensory Impact : 1,2-PG’s enantiomers contribute distinct aromatic nuances in Baijiu, unlike glycerol .

Research Findings on 1,2-Propylene Glycol

Enantiomeric Distribution in Baijiu

  • Enantiomer Ratios : In soy sauce aroma-type Baijiu (SSB), the (S)-enantiomer dominates (average S/R ratio: 87:13 ±3.17), while (R)-enantiomer decreases with aging in strong aroma-type Baijiu (STB) .
  • Sensory Thresholds : (R)-1,2-PG has a lower olfactory threshold (4.66 mg/L) than (S)-1,2-PG (23.92 mg/L), influencing flavor profiles .

Industrial vs. Natural Sources

  • Adulteration Marker : Industrial 1,2-PG is racemic (50:50 S/R), whereas naturally occurring 1,2-PG in SSB is enantiomerically enriched, serving as a purity indicator .

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